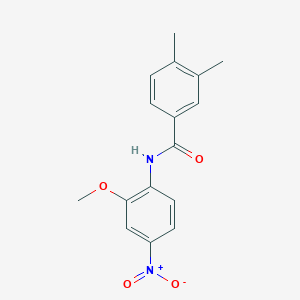

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide

説明

N-(2-Methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethylbenzoyl group attached to an aromatic amine substituted with a methoxy group at the 2-position and a nitro group at the 4-position. These compounds are primarily studied as umami flavor enhancers due to their potent agonism of the human TAS1R1/TAS1R3 receptor .

特性

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-14-7-6-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUILELUNXGJTGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Reduction: N-(2-amino-4-methoxyphenyl)-3,4-dimethylbenzamide.

Substitution: N-(2-methoxy-4-substituted-phenyl)-3,4-dimethylbenzamide.

Oxidation: N-(2-methoxy-4-nitrophenyl)-3,4-dicarboxybenzamide.

科学的研究の応用

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and methoxy groups can influence the compound’s electronic properties, affecting its interaction with biological targets. For example, the nitro group can participate in hydrogen bonding or electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability.

類似化合物との比較

Key Observations :

- S807 and S9229 are optimized for umami receptor activation via hydrophobic alkyl chains and methoxy groups, enabling low-dose efficacy in food applications .

Metabolic and Toxicological Profiles

Metabolic Pathways

Key Observations :

Toxicological Data

Key Observations :

- S807 and S9229 demonstrated safety in subchronic and genetic toxicity studies, supporting their use as food additives .

- The nitro substituent in the target compound may require additional toxicological evaluation due to structural alerts for genotoxicity .

Spectroscopic and Analytical Data

While reports NMR and IR spectra for S9229 (referred to as compound 2226), analogous data for N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide are absent. Key spectral features for S9229 include:

生物活性

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is a compound of interest in biological research due to its potential applications in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

- Chemical Formula : CHNO

- Molecular Weight : 272.26 g/mol

-

Structure :

The biological activity of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is primarily influenced by its functional groups:

- Nitro Group : This group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects.

- Methoxy Group : Enhances lipophilicity, which may improve membrane permeability and influence the compound's distribution within biological systems.

- Amide Linkage : The amide moiety can interact with proteins or enzymes, modulating their activity and contributing to various biological effects.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide exhibit antimicrobial properties. The presence of the nitro group is often associated with increased activity against various bacterial strains. For instance, nitro-substituted benzamides have shown effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.

Anticancer Activity

Research indicates that benzamide derivatives may have anticancer properties. N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide has been investigated in vitro for its effects on cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation.

Case Studies and Research Findings

-

Study on Anticancer Effects :

- A study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. Results indicated that compounds with nitro and methoxy substitutions exhibited significant growth inhibition in breast and lung cancer cells.

- Table 1 summarizes the cytotoxicity results across different cell lines:

Compound IC50 (µM) Cell Line N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide 15 MCF-7 (Breast Cancer) N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide 20 A549 (Lung Cancer) Control (DMSO) >100 MCF-7 -

Mechanistic Studies :

- Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated using flow cytometry assays to measure apoptotic markers.

-

Antimicrobial Activity Assessment :

- In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that the compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。